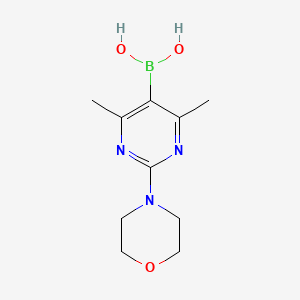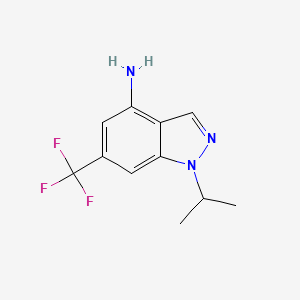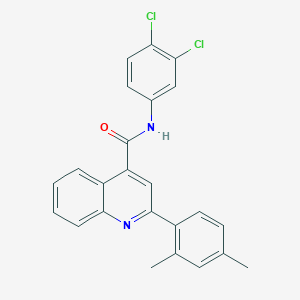![molecular formula C12H18BrF2NO2 B12986255 tert-Butyl (3R,6S)-6-(bromomethyl)-1,1-difluoro-5-azaspiro[2.4]heptane-5-carboxylate](/img/structure/B12986255.png)
tert-Butyl (3R,6S)-6-(bromomethyl)-1,1-difluoro-5-azaspiro[2.4]heptane-5-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl (3R,6S)-6-(bromomethyl)-1,1-difluoro-5-azaspiro[24]heptane-5-carboxylate is a complex organic compound characterized by its unique spirocyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (3R,6S)-6-(bromomethyl)-1,1-difluoro-5-azaspiro[2.4]heptane-5-carboxylate typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the spirocyclic core: This is achieved through a cyclization reaction involving a suitable precursor.
Introduction of the bromomethyl group: This step involves the bromination of a methyl group attached to the spirocyclic core.
Incorporation of the difluoro group: This is typically done through a fluorination reaction using reagents like diethylaminosulfur trifluoride (DAST).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps to improve efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (3R,6S)-6-(bromomethyl)-1,1-difluoro-5-azaspiro[2.4]heptane-5-carboxylate can undergo various types of chemical reactions, including:
Nucleophilic substitution: The bromomethyl group can be replaced by other nucleophiles.
Oxidation and reduction: The compound can be oxidized or reduced under appropriate conditions.
Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium azide, potassium cyanide, and thiols.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Hydrolysis: Acidic or basic conditions can be employed, using reagents like hydrochloric acid or sodium hydroxide.
Major Products
Nucleophilic substitution: Products depend on the nucleophile used, such as azides, nitriles, or thiols.
Oxidation: Products include oxidized derivatives of the spirocyclic core.
Reduction: Reduced forms of the compound, potentially altering the spirocyclic structure.
Hydrolysis: The corresponding carboxylic acid and alcohol.
Scientific Research Applications
tert-Butyl (3R,6S)-6-(bromomethyl)-1,1-difluoro-5-azaspiro[2.4]heptane-5-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential drug candidates, particularly those targeting neurological disorders.
Organic Synthesis: The compound’s unique structure makes it a valuable intermediate in the synthesis of complex organic molecules.
Biological Studies: It can be used to study the effects of spirocyclic compounds on biological systems, including enzyme inhibition and receptor binding.
Industrial Applications:
Mechanism of Action
The mechanism of action of tert-Butyl (3R,6S)-6-(bromomethyl)-1,1-difluoro-5-azaspiro[2.4]heptane-5-carboxylate involves its interaction with specific molecular targets. The bromomethyl and difluoro groups are key to its reactivity, allowing it to form covalent bonds with target molecules. This can lead to inhibition of enzymes or modulation of receptor activity, depending on the specific application.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl (3R,6S)-6-(chloromethyl)-1,1-difluoro-5-azaspiro[2.4]heptane-5-carboxylate
- tert-Butyl (3R,6S)-6-(iodomethyl)-1,1-difluoro-5-azaspiro[2.4]heptane-5-carboxylate
- tert-Butyl (3R,6S)-6-(hydroxymethyl)-1,1-difluoro-5-azaspiro[2.4]heptane-5-carboxylate
Uniqueness
The uniqueness of tert-Butyl (3R,6S)-6-(bromomethyl)-1,1-difluoro-5-azaspiro[2.4]heptane-5-carboxylate lies in its specific combination of functional groups and spirocyclic structure. The presence of both bromomethyl and difluoro groups provides distinct reactivity patterns, making it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C12H18BrF2NO2 |
|---|---|
Molecular Weight |
326.18 g/mol |
IUPAC Name |
tert-butyl (3R,6S)-6-(bromomethyl)-2,2-difluoro-5-azaspiro[2.4]heptane-5-carboxylate |
InChI |
InChI=1S/C12H18BrF2NO2/c1-10(2,3)18-9(17)16-7-11(4-8(16)5-13)6-12(11,14)15/h8H,4-7H2,1-3H3/t8-,11+/m0/s1 |
InChI Key |
ONZBWGFCTFTPNC-GZMMTYOYSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@@]2(C[C@H]1CBr)CC2(F)F |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2(CC1CBr)CC2(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



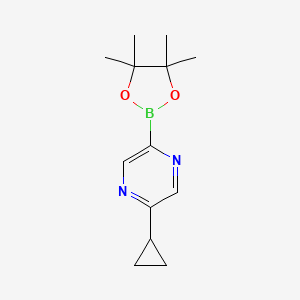
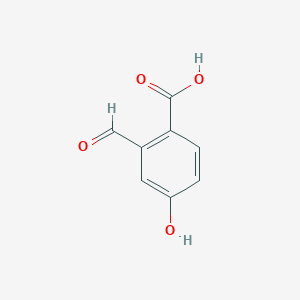
![2,8-Diazaspiro[4.5]decan-7-one](/img/structure/B12986187.png)
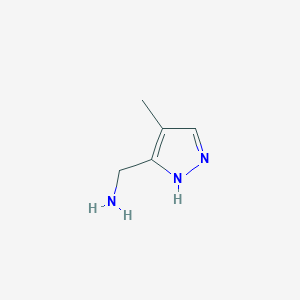
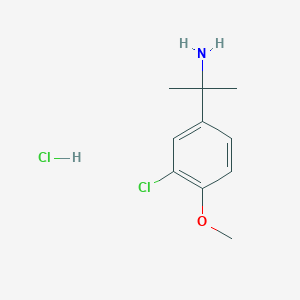
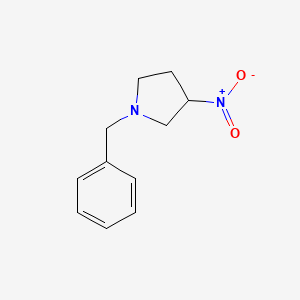
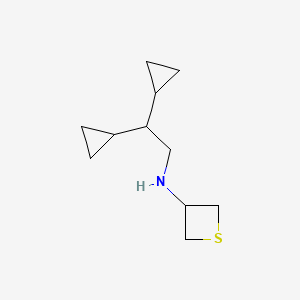
![(R)-1-(2,2-difluorobenzo[d][1,3]dioxol-4-yl)prop-2-en-1-amine hydrochloride](/img/structure/B12986211.png)
